1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a cyclobutyl group attached to an imidazole ring, along with a carboxylic acid functional group. This compound, with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of approximately 142.17 g/mol, is primarily studied for its potential applications in microbiology and pharmaceutical research, particularly in combating antibiotic resistance.
The compound is classified under the category of imidazole derivatives, which are known for their diverse biological activities. It has been identified as a significant inhibitor of metallo-β-lactamases, enzymes that contribute to bacterial resistance against carbapenem antibiotics. Its structural uniqueness stems from the cyclobutyl moiety, which imparts distinct steric and electronic properties compared to other imidazole derivatives.
The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the reaction of 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure. This method allows for the introduction of the carboxyl group into the imidazole ring at position 2. The general reaction can be represented as follows:
The reaction conditions generally involve temperatures ranging from 150°C to 300°C and pressures between 10 to 300 bar . The presence of a base is crucial for facilitating the reaction and ensuring high yields.
In practice, the synthesis may be executed in a batch or continuous process under controlled conditions to optimize yield and purity. The reaction typically yields the desired product after purification steps such as crystallization or chromatography.
The molecular structure of 1-cyclobutyl-1H-imidazole-2-carboxylic acid features a bicyclic arrangement that significantly influences its chemical properties. The imidazole ring is characterized by two nitrogen atoms that contribute to its basicity and reactivity. The cyclobutyl group enhances steric hindrance, potentially increasing binding affinity towards biological targets.
1-Cyclobutyl-1H-imidazole-2-carboxylic acid participates in various chemical reactions due to its functional groups. It can undergo protonation at the nitrogen atoms of the imidazole ring, influencing its reactivity in biological systems.
The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interactions with enzymes and receptors, making it a valuable candidate for further research in medicinal chemistry.
The mechanism by which 1-cyclobutyl-1H-imidazole-2-carboxylic acid inhibits metallo-β-lactamases involves binding to the active site of these enzymes. This binding prevents the enzymes from hydrolyzing carbapenem antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Research indicates that key interactions likely involve:
The compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme temperatures or acidic/basic conditions.
1-Cyclobutyl-1H-imidazole-2-carboxylic acid has several scientific applications:
Carbapenem-resistant Gram-negative pathogens represent a critical threat to global public health due to their extensive multidrug resistance profiles and limited therapeutic options. These pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, frequently harbor carbapenemases—enzymes that hydrolyze carbapenem antibiotics, which are traditionally reserved as last-line treatments for severe infections [4] [6]. The economic and clinical impacts are staggering: infections caused by these organisms correlate with mortality rates exceeding 40% in intensive care settings and prolong hospitalizations by 30–50% [6]. Epidemiologically, metallo-β-lactamase (MBL)-producing strains are increasingly prevalent in Asia but have achieved global dissemination via travel and healthcare networks. For example, New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales have been identified in over 60 countries since their initial detection in 2008 [4] [9].
Table 1: Key Carbapenem-Resistant Pathogens and Associated β-Lactamases
Pathogen | Dominant MBL Types | Geographical Hotspots | Resistance Co-Factors |
---|---|---|---|
Klebsiella pneumoniae | NDM, VIM, IMP | India, Balkans, Middle East | Aminoglycosides, fluoroquinolones |
Pseudomonas aeruginosa | VIM, IMP | Southern Europe, East Asia | Efflux pumps, porin mutations |
Acinetobacter baumannii | NDM | Global | Extended-spectrum β-lactamases (ESBLs) |
Metallo-β-lactamases (MBLs) belong to Ambler class B β-lactamases and utilize one or two zinc ions in their active site to catalytically hydrolyze nearly all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems [7] [9]. Unlike serine-based β-lactamases (classes A, C, D), MBLs evade inhibition by clavulanic acid, sulbactam, and avibactam, rendering conventional β-lactamase inhibitor combinations ineffective [4]. The enzymatic mechanism involves nucleophilic activation of a water molecule by zinc, which attacks the β-lactam ring’s carbonyl carbon, leading to ring opening and antibiotic inactivation [7]. This process occurs without forming a covalent intermediate, distinguishing MBLs from serine hydrolases [7].
MBLs are categorized into three subclasses:
Genetically, acquired MBLs (e.g., bla_VIM_, bla_NDM_) reside on plasmids or integrons, facilitating horizontal gene transfer across bacterial species [4] [7]. This mobility, combined with selective antibiotic pressure, accelerates their spread in clinical settings.
VIM-type MBLs (Verona integron-encoded metallo-β-lactamases) are among the most clinically problematic carbapenemases due to their broad substrate profiles and global distribution. Over 69 variants of VIM enzymes have been identified since their discovery in 1997, with VIM-2 being particularly prevalent in P. aeruginosa and K. pneumoniae outbreaks [4] [8]. The active site of VIM MBLs features a shallow, flexible groove that accommodates diverse β-lactam structures but also presents vulnerabilities for inhibitor design [8]. Small molecules that chelate the catalytic zinc ions or occupy substrate-binding pockets can potently inhibit hydrolysis. Crucially, VIM enzymes retain conserved zinc-coordinating residues (His116, His118, Asp120, His263) and hydrophobic loops (e.g., residues Val42, Trp87) that serve as anchor points for competitive inhibitors [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7